molecular formula C15H13F3N2O2S2 B2532345 N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide CAS No. 2034485-23-7

N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide

Cat. No.: B2532345
CAS No.: 2034485-23-7
M. Wt: 374.4
InChI Key: YKQQALGJXIOGTC-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide is a synthetic organic compound that belongs to the thiazolidine class This compound is characterized by the presence of a thiazolidine ring, a thiophene ring, and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiol with an α-haloamide under basic conditions. For example, thiophen-2-yl thiol can be reacted with 2-bromoacetamide in the presence of a base such as sodium hydroxide to form the thiazolidine ring.

    Introduction of Trifluoromethoxy-Substituted Phenyl Group: The trifluoromethoxy-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable phenol derivative with trifluoromethanesulfonic anhydride (Tf2O) to form the trifluoromethoxy group.

    Coupling Reactions: The final step involves coupling the thiazolidine intermediate with the trifluoromethoxy-substituted phenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidine ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.

Comparison with Similar Compounds

N-(thiophen-2-yl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine-3-carboxamide can be compared with other similar compounds, such as:

    Thiazolidinediones: A class of compounds known for their antidiabetic properties

    Thiophene Derivatives: Compounds containing the thiophene ring, which are known for their diverse biological activities. The presence of the trifluoromethoxy group in this compound adds to its uniqueness.

    Trifluoromethoxy-Substituted Compounds: Compounds with the trifluoromethoxy group, which are known for their enhanced stability and bioactivity. This compound combines this feature with the thiazolidine and thiophene rings.

Properties

IUPAC Name

N-thiophen-2-yl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2S2/c16-15(17,18)22-11-5-3-10(4-6-11)13-20(7-9-24-13)14(21)19-12-2-1-8-23-12/h1-6,8,13H,7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQQALGJXIOGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)NC2=CC=CS2)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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